molecular formula C18H16N4O3S B2918784 N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide CAS No. 2097891-57-9

N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide

Cat. No.: B2918784
CAS No.: 2097891-57-9
M. Wt: 368.41
InChI Key: HQEYWGXQZJDBQN-UHFFFAOYSA-N
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Description

N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide is a synthetic hybrid heteroaromatic compound designed for advanced pharmaceutical and biochemical research. Its molecular architecture incorporates a 2,3-dihydro-1-benzofuran scaffold linked to a pyridine-pyrazine moiety via a sulfonamide group, a structural feature common in compounds investigated for their potential to modulate protein kinase activity . This specific design suggests potential as a scaffold for developing inhibitors of enzymatic activity, analogous to other benzofuran-sulfonamide compounds that have been explored in research settings . Researchers can utilize this compound as a key intermediate in medicinal chemistry programs or as a candidate for high-throughput screening against various biological targets, particularly in oncology and signal transduction research. The presence of the sulfonamide group and multiple nitrogen-containing heterocycles makes it a valuable probe for studying protein-ligand interactions. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S/c23-26(24,15-1-2-17-14(11-15)5-10-25-17)22-12-16-18(21-9-8-20-16)13-3-6-19-7-4-13/h1-4,6-9,11,22H,5,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQEYWGXQZJDBQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3=NC=CN=C3C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C17H18N4O2S\text{C}_{17}\text{H}_{18}\text{N}_{4}\text{O}_{2}\text{S}

This structure includes a benzofuran moiety linked to a sulfonamide group and a pyridine-pyrazine unit, contributing to its diverse biological activities.

Biological Activity Overview

Recent studies have highlighted several key areas where this compound exhibits biological activity:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including Mycobacterium tuberculosis. In vitro studies indicated significant inhibitory effects with IC50 values ranging from 1.35 to 2.18 μM for certain derivatives .
  • Anticancer Properties : Preliminary investigations suggest that the compound may possess anticancer properties. In cell line studies, it demonstrated cytotoxic effects against various cancer cell lines while maintaining low toxicity to normal human cells .
  • Immunosuppressive Effects : Related compounds have been noted for their immunosuppressive activities, indicating potential use in autoimmune diseases and transplant medicine .

The proposed mechanisms by which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : It is hypothesized that the compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Receptor Modulation : The sulfonamide group may interact with various receptors, modulating signaling pathways critical for cell survival and proliferation.

Case Study 1: Antitubercular Activity

A series of derivatives based on this compound were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis H37Ra. Among them, derivatives showed IC50 values between 1.35 μM and 2.18 μM, showcasing their potential as effective anti-tubercular agents .

Case Study 2: Cytotoxicity Assessment

In a study assessing cytotoxicity on HEK-293 human embryonic kidney cells, several derivatives exhibited low toxicity levels, indicating their safety profile for further development in therapeutic applications .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialIC50 = 1.35 - 2.18 μM
AnticancerCytotoxicity in cancer cell lines
ImmunosuppressiveSignificant immunosuppressive effects

Comparison with Similar Compounds

Structural and Functional Analogues

Benzenesulfonamide-Pyrazoline Derivatives (Compounds 1–9)
  • Core Structure : Benzenesulfonamide with pyrazoline substituents .
  • Key Features : These compounds (e.g., 4-[3-(4-hydroxyphenyl)-5-aryl-pyrazol-1-yl]benzenesulfonamides) exhibit carbonic anhydrase inhibition and cytotoxicity, attributed to the sulfonamide group and pyrazoline’s ability to chelate metal ions.
  • Comparison : The target compound replaces pyrazoline with a dihydrobenzofuran core, which may improve metabolic stability and reduce cytotoxicity. The pyrazine-pyridinyl group could offer stronger π-π stacking interactions compared to aryl-pyrazoline substituents.
OCM-31 to OCM-34 Oxazole-Carboxamide Derivatives
  • Core Structure : Oxazole-carboxamide with pyrazine or pyridine propyl chains .
  • Key Features : These compounds (e.g., OCM-31, OCM-32) inhibit GSK-3β with >95% HPLC purity. The pyrazin-2-yl propyl group contributes to kinase selectivity.
  • The pyridin-4-yl group may enhance solubility compared to pyrazin-2-yl propyl chains.
Thiophene-Substituted Analog ()
  • Structure : N-((3-(Thiophen-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide .
  • Key Features : Structurally identical to the target compound except for the substitution of pyridin-4-yl with thiophen-2-yl.
  • Comparison : Thiophene’s lower electronegativity compared to pyridine may reduce binding affinity for targets requiring polar interactions. However, thiophene’s lipophilicity could enhance membrane permeability.
Patent Chromen-Pyrazolo[3,4-d]pyrimidinyl Sulfonamide ()
  • Core Structure: Benzenesulfonamide fused to pyrazolo[3,4-d]pyrimidine and chromenone .
  • Comparison : The target compound’s simpler dihydrobenzofuran core likely improves synthetic accessibility and pharmacokinetics compared to this multi-fused-ring system.

Comparative Data Table

Compound Core Structure Key Substituents Bioactivity Purity/Stability
Target Compound Dihydrobenzofuran-sulfonamide Pyrazine-pyridinylmethyl Hypothesized kinase/DNA targeting Not reported
Benzenesulfonamide 1–9 Benzenesulfonamide Pyrazoline, phenol Carbonic anhydrase inhibition, cytotoxic Synthesized, NMR-confirmed
OCM-31 Oxazole-carboxamide Pyrazin-2-yl propyl GSK-3β inhibition >95% HPLC purity
Thiophene Analog Dihydrobenzofuran-sulfonamide Pyrazine-thiophenylmethyl Unknown Structure confirmed
Patent Compound Pyrazolo-pyrimidinyl Chromenone, fluorophenyl Not specified MP 211–214°C, 44% yield

Key Research Findings and Inferences

Sulfonamide Role : The sulfonamide group in all analogs is critical for enzyme inhibition (e.g., carbonic anhydrase, GSK-3β) via zinc coordination or hydrogen bonding .

Heteroaromatic Impact: Pyridin-4-yl (target) vs. thiophen-2-yl (): Pyridine’s nitrogen may engage in stronger hydrogen bonding, favoring targets like kinases . Pyrazine vs.

Core Structure :

  • Dihydrobenzofuran (target) vs. dihydropyrazoline (): The dihydrobenzofuran’s oxygen atom may confer better oxidative stability.
  • Oxazole () vs. dihydrobenzofuran: Oxazole’s electron-withdrawing nature might reduce electron density, affecting redox properties.

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